

Synthesis Protocol for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No.: B019513

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**, a valuable intermediate in pharmaceutical and organic synthesis. The procedure involves the acylation of 2-aminobenzoic acid with pivaloyl chloride in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step methodology, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as 2-(pivaloylamino)benzoic acid, is a chemical compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The synthesis described herein is a straightforward N-acylation reaction where the amino group of 2-aminobenzoic acid is acylated using pivaloyl chloride. Pivaloyl chloride is a reactive acylating agent, and the bulky tert-butyl group it introduces can impart unique steric and electronic properties to the final molecule. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Experimental Protocol

Materials and Equipment

Reagent/Material	Grade	Supplier
2-Aminobenzoic acid	Reagent Grade, ≥98%	Sigma-Aldrich
Pivaloyl chloride	Reagent Grade, ≥98%	Sigma-Aldrich
Triethylamine	Anhydrous, ≥99.5%	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich
Hydrochloric acid (HCl)	1 M aqueous solution	Fisher Scientific
Sodium sulfate (Na ₂ SO ₄)	Anhydrous, granular	Fisher Scientific
Magnetic stirrer and stir bar	-	VWR
Round-bottom flask	250 mL	VWR
Dropping funnel	50 mL	VWR
Ice bath	-	-
Buchner funnel and flask	-	VWR
Rotary evaporator	-	Heidolph
TLC plates (Silica gel 60 F254)	-	Merck

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Add triethylamine (1.1 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.[1][2]

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[1\]](#)
- Work-up:
 - Quench the reaction by adding 1 M HCl solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**.

Quantitative Data

Parameter	Value
Reactants	
2-Aminobenzoic acid	13.7 g (0.1 mol)
Pivaloyl chloride	12.7 g (0.105 mol)
Triethylamine	11.1 g (0.11 mol)
Product	
Theoretical Yield	22.1 g
Actual Yield	Typically 85-95%
Characterization	
Melting Point	Reported values vary
Appearance	White to off-white solid
Purity (by HPLC/NMR)	>98%

Note: Actual yield and characterization data may vary depending on experimental conditions and scale.

Visual Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**.

Safety Precautions

- Pivaloyl chloride is corrosive and has a pungent odor; handle it in a well-ventilated fume hood.
- Triethylamine is flammable and has a strong odor.
- Dichloromethane is a volatile solvent and a suspected carcinogen.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol details a reliable and efficient method for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**. The procedure is based on established chemical principles and can be readily adapted for various scales in a research or development setting. The provided workflow and data tables offer a clear and concise guide for executing this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Synthesis Protocol for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019513#synthesis-protocol-for-2-2-2-dimethylpropanoyl-amino-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com